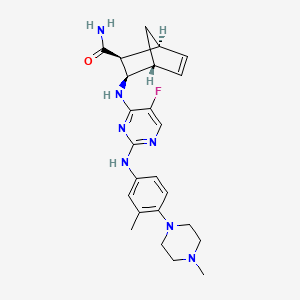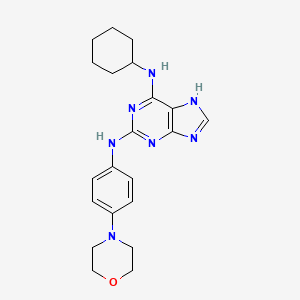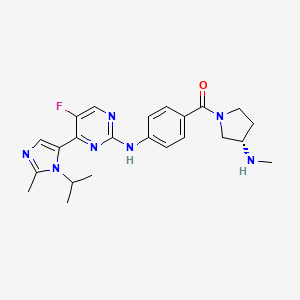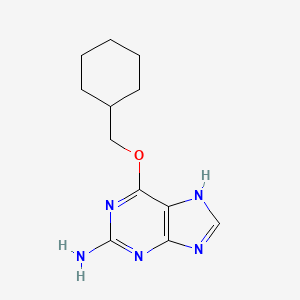
ZSTK474
Vue d'ensemble
Description
ZSTK-474 est un puissant inhibiteur de la phosphoinositide 3-kinase (PI3K), une famille d'enzymes impliquées dans des fonctions cellulaires telles que la croissance, la prolifération, la différenciation, la motilité et la survie. Il est connu pour sa capacité à inhiber les quatre isoformes de la PI3K de classe I (α, β, δ et γ) avec une grande spécificité et une grande puissance . Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer.
Applications De Recherche Scientifique
ZSTK-474 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ZSTK-474 is used as a tool compound to study the inhibition of PI3K and its effects on various cellular processes. It is also used in the development of new PI3K inhibitors with improved potency and selectivity .
Biology: In biological research, ZSTK-474 is used to study the role of PI3K in cell signaling pathways. It has been shown to inhibit cell proliferation by arresting cells in the G1 phase of the cell cycle. Additionally, it blocks the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), thereby inhibiting cell migration, invasion, and adhesion .
Medicine: In medicine, ZSTK-474 is being investigated for its potential therapeutic applications in cancer treatment. It has demonstrated efficacy in inhibiting tumor growth in preclinical models by targeting the PI3K pathway, which is often dysregulated in cancer .
Industry: In the pharmaceutical industry, ZSTK-474 is used in drug discovery and development programs focused on PI3K inhibitors. Its high potency and selectivity make it a valuable lead compound for developing new anticancer agents .
Mécanisme D'action
ZSTK-474 exerts its effects by competitively inhibiting the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways mediated by PIP3, including the activation of protein kinase B (Akt) and mammalian target of rapamycin (mTOR). As a result, ZSTK-474 inhibits cell proliferation, migration, invasion, and survival .
Orientations Futures
Analyse Biochimique
Biochemical Properties
ZSTK474 acts through ATP-competition by binding at the ATP-binding pocket of PI3Kγ . It inhibits PI3K isoforms α, β, δ, and γ with IC50 values of 16, 44, 4.6, and 49 nM, respectively . It has been shown to inhibit the phosphorylation of PI3K downstream signaling Akt and glycogen synthase kinase 3 beta in the dendritic cell .
Cellular Effects
This compound has been shown to inhibit cell growth by arresting cells at the G1 phase and by inducing apoptosis . It also inhibits the phosphorylation of Akt, GSK3β, and BAD . By blocking vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP) secretion, this compound is able to inhibit cell migration, invasion, and adhesion .
Molecular Mechanism
This compound directly inhibits PI3K activity more efficiently than the PI3K inhibitor LY294002 . It inhibits phosphorylation of signaling components downstream from PI3K, such as Akt and glycogen synthase kinase 3β, and mediates a decrease in cyclin D1 levels .
Temporal Effects in Laboratory Settings
This compound has been shown to have strong antitumor activity against human cancer xenografts without toxic effects in critical organs . Akt phosphorylation was reduced in xenograft tumors after oral administration of this compound .
Dosage Effects in Animal Models
The administration of this compound has shown improved antitumor effects in mice and humans . Although higher doses of this compound impaired the activation of CD8+ T cells as well as Tregs, the optimization of this combination treatment selectively decreased intratumoral Tregs, resulting in increased tumor antigen-specific CD8+ T cells in the treated mice .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway, which regulates proliferation, differentiation, and cell death in human cancers . It has been shown to inhibit the phosphorylation of PI3K downstream signaling Akt and glycogen synthase kinase 3 beta .
Transport and Distribution
This compound is supplied as a lyophilized powder and is soluble in DMSO at 20mg/ml and in EtOH at 2.5mg/ml . It is typically used at 0.01 - 10 μM for 2-24 hours .
Subcellular Localization
Given its role as a PI3K inhibitor, it is likely to be found in the cytoplasm where it can interact with its target proteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de ZSTK-474 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzimidazole, suivie de l'introduction de la partie triazine et du groupe phényle fluoré. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants organiques comme le diméthylformamide (DMF) et le dichlorométhane (DCM). Le produit final est purifié par chromatographie sur colonne pour atteindre une pureté élevée .
Méthodes de production industrielle : La production industrielle de ZSTK-474 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles et des étapes de purification. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), garantit une qualité constante et une évolutivité .
Analyse Des Réactions Chimiques
Types de réactions : ZSTK-474 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs, tels que les parties triazine et benzimidazole. Ces réactions peuvent être utilisées pour modifier le composé pour des études de relations structure-activité (SAR).
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant ZSTK-474 comprennent les bases fortes (par exemple, l'hydrure de sodium), les nucléophiles (par exemple, les amines) et les solvants organiques (par exemple, DMF, DCM). Les réactions sont généralement réalisées sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires .
Produits principaux : Les produits principaux formés à partir des réactions impliquant ZSTK-474 sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont utilisés pour étudier la relation structure-activité et pour développer de nouveaux analogues aux propriétés améliorées .
Applications de recherche scientifique
ZSTK-474 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie : En chimie, ZSTK-474 est utilisé comme un composé outil pour étudier l'inhibition de la PI3K et ses effets sur divers processus cellulaires. Il est également utilisé dans le développement de nouveaux inhibiteurs de la PI3K avec une puissance et une sélectivité améliorées .
Biologie : Dans la recherche biologique, ZSTK-474 est utilisé pour étudier le rôle de la PI3K dans les voies de signalisation cellulaire. Il a été démontré qu'il inhibe la prolifération cellulaire en arrêtant les cellules en phase G1 du cycle cellulaire. De plus, il bloque la sécrétion du facteur de croissance endothélial vasculaire (VEGF) et des métalloprotéinases matricielles (MMP), inhibant ainsi la migration, l'invasion et l'adhésion cellulaires .
Médecine : En médecine, ZSTK-474 est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer. Il a démontré son efficacité dans l'inhibition de la croissance tumorale dans des modèles précliniques en ciblant la voie PI3K, qui est souvent dysrégulée dans le cancer .
Industrie : Dans l'industrie pharmaceutique, ZSTK-474 est utilisé dans des programmes de découverte et de développement de médicaments axés sur les inhibiteurs de la PI3K. Sa puissance et sa sélectivité élevées en font un composé de tête précieux pour le développement de nouveaux agents anticancéreux .
Mécanisme d'action
ZSTK-474 exerce ses effets en inhibant de manière compétitive la poche de liaison à l'ATP de la PI3K, empêchant ainsi la phosphorylation du phosphatidylinositol (4,5)-bisphosphate (PIP2) en phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Cette inhibition perturbe les voies de signalisation en aval médiées par PIP3, y compris l'activation de la protéine kinase B (Akt) et de la cible mammifère de la rapamycine (mTOR). Par conséquent, ZSTK-474 inhibe la prolifération, la migration, l'invasion et la survie cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires :
- LY294002
- Wortmannin
- GDC-0941
- BKM120
Unicité : Comparé à d'autres inhibiteurs de la PI3K, ZSTK-474 démontre une puissance et une sélectivité accrues pour les isoformes de la PI3K. Il présente également une toxicité plus faible et une spécificité plus élevée, ce qui en fait un candidat prometteur pour des applications thérapeutiques. De plus, ZSTK-474 a montré une faible inhibition de la mTOR, ce qui améliore encore sa spécificité pour la PI3K .
Propriétés
IUPAC Name |
4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNLRPZOWWDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197179 | |
| Record name | ZSTK474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475110-96-4 | |
| Record name | 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475110-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZSTK474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZSTK-474 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZSTK474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZSTK-474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ZSTK474?
A: this compound directly targets and inhibits the activity of class I phosphatidylinositol 3-kinases (PI3Ks). [] This makes it a pan-class I PI3K inhibitor, meaning it affects all four isoforms of class I PI3Ks (α, β, γ, and δ). []
Q2: How does this compound interact with its target, PI3K?
A: this compound binds to the ATP-binding pocket of PI3K, competing with ATP and thereby inhibiting the enzyme's activity. [] This inhibition is reversible. []
Q3: What are the downstream consequences of PI3K inhibition by this compound?
A3: this compound's inhibition of PI3K leads to a cascade of downstream effects, including:
- Inhibition of Akt Phosphorylation: this compound effectively inhibits the phosphorylation of Akt, a key downstream effector of PI3K. [, ]
- Suppression of mTOR Signaling: As mTOR is a downstream component of the PI3K pathway, this compound indirectly inhibits mTOR signaling. []
- Downregulation of Cell Cycle Regulators: this compound treatment leads to a decrease in the levels of cyclin D1 and an increase in p27kip1 and p15ink4b, proteins involved in cell cycle regulation. []
- Induction of G1 Cell Cycle Arrest: this compound primarily exerts its antiproliferative effect by inducing G1 cell cycle arrest, halting the cell cycle in the G1 phase. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C20H24F2N8O2 and a molecular weight of 446.46 g/mol.
Q5: How do modifications to the this compound structure affect its activity and selectivity?
A5: Studies exploring structure-activity relationships have revealed key insights:
- Difluoromethyl Group Importance: The difluoromethyl group present in the this compound structure is crucial for both inhibiting cell growth and PI3K activity. []
- Impact of Substitutions: Modifications to the morpholine and benzimidazole rings of this compound can impact its binding affinity to PI3K. [, ] For instance, methoxy substitutions on the benzimidazole ring generally decrease potency at PI3Kα and significantly reduce PI3Kγ potency. []
- Hydroxylphenyl Substitutions: Replacing the 2-difluoromethylbenzimidazole moiety with a 3-hydroxyphenyl group has been shown to shift selectivity towards PI3Kα while significantly reducing PI3Kγ inhibition. []
Q6: Are there efforts to design this compound derivatives with improved isoform selectivity?
A: Yes, researchers are exploring structure-based design strategies to develop this compound analogs with enhanced selectivity towards specific PI3K isoforms. One approach involves targeting non-conserved residues within the PI3K binding site. For example, designing compounds that interact with p110αGln859 has shown promise in improving selectivity towards PI3Kδ. []
Q7: How is this compound formulated for in vivo experiments?
A: In in vivo studies, this compound is often formulated as a solid dispersion to enhance its solubility and bioavailability. []
Q8: What is known about the pharmacokinetic profile of this compound?
A8: this compound demonstrates favorable pharmacokinetic properties, including:
- Oral Bioavailability: It can be effectively administered orally, a significant advantage for clinical use. [, ]
- Brain Penetration: Notably, this compound can cross the blood-brain barrier, making it a potential candidate for treating brain tumors. [, ]
Q9: Has this compound's ability to inhibit its target been confirmed in vivo?
A: Yes, studies have shown that oral administration of this compound effectively inhibits the phosphorylation of Akt in tumor tissues, confirming its target engagement in vivo. []
Q10: What is the evidence for this compound's anticancer activity in preclinical models?
A10: this compound has demonstrated significant antitumor activity in various preclinical cancer models:
- In Vitro Studies: It potently inhibits the proliferation of a wide range of human cancer cell lines, including lung, prostate, breast, and leukemia cell lines. [, , , , , , ]
- Xenograft Models: Oral administration of this compound effectively suppresses tumor growth in xenograft models of human cancers, including lung, prostate, and pancreatic cancers. [, , ]
- Orthotopic Brain Tumor Models: this compound's ability to penetrate the blood-brain barrier has been demonstrated in orthotopic brain tumor models, where it effectively inhibited tumor growth and prolonged survival. []
- Collagen-Induced Arthritis Model: this compound has also shown promising results in a mouse model of rheumatoid arthritis (collagen-induced arthritis), reducing joint inflammation and bone destruction. []
Q11: Has this compound been evaluated in clinical trials?
A: Yes, this compound has advanced to clinical trials for patients with advanced solid malignancies. [] While detailed clinical trial data are not included in the provided abstracts, early results suggest manageable side effects and the potential for prolonged stable disease in some patients.
Q12: What are the potential mechanisms of resistance to this compound?
A: Research indicates that overexpression of the insulin-like growth factor 1 receptor (IGF1R) may contribute to both intrinsic and acquired resistance to this compound. [, , ]
Q13: Can targeting IGF1R overcome this compound resistance?
A: Studies suggest that inhibiting IGF1R, either through targeted knockdown or using IGF1R inhibitors (IGF1R-TKIs), can enhance the efficacy of this compound in resistant cancer cells. [, ] This finding highlights a potential strategy for overcoming resistance and improving treatment outcomes.
Q14: Are there strategies to improve the delivery of this compound to specific targets?
A: While not extensively discussed in the abstracts, one study explored the potential of convection-enhanced delivery (CED) to deliver this compound directly to brain tumors, improving its therapeutic efficacy in a preclinical model. []
Q15: Has this compound been investigated in combination with other therapies?
A15: Yes, several studies have explored the synergistic potential of this compound in combination with other anticancer agents, including:
- Chemotherapeutic Agents: Combining this compound with chemotherapeutic drugs such as gemcitabine, cytarabine, or vincristine enhanced antitumor activity in preclinical models of pancreatic cancer and leukemia. [, ]
- mTOR Inhibitors: Dual inhibition of PI3K and mTOR using this compound in combination with rapamycin demonstrated synergistic effects in prostate and lung cancer models. []
- BRAF/MEK Inhibitors: In BRAF-mutant melanoma cells, this compound enhanced the antitumor activity of both BRAF and MEK inhibitors, highlighting a potential strategy to overcome resistance to these targeted therapies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



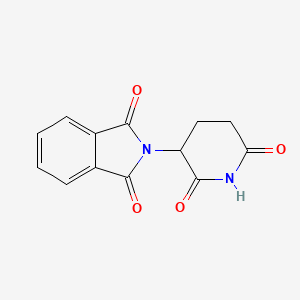

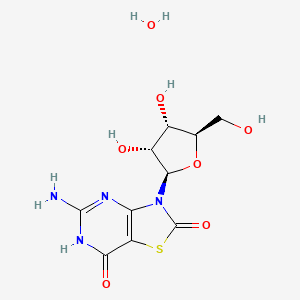

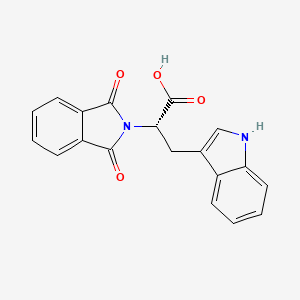
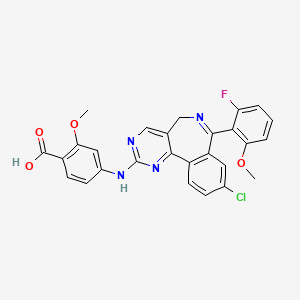

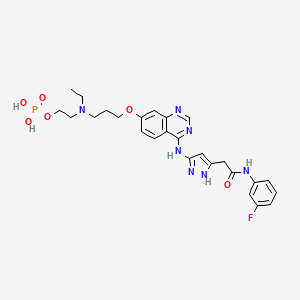
![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)
